Funtuminebase

cytotoxicity colon cancer selectivity index

Funtuminebase (syn. funtumine, 3α-amino-5α-pregnan-20-one; CAS 474-45-3; molecular formula C21H35NO; MW 317.51 g/mol) is a naturally occurring pregnane-type steroidal alkaloid isolated predominantly from Apocynaceae plants including Funtumia elastica, Funtumia latifolia, Holarrhena floribunda, Holarrhena febrifuga, and Holarrhena pubescens.

Molecular Formula C21H35NO
Molecular Weight 317.5 g/mol
Cat. No. B12511061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuntuminebase
Molecular FormulaC21H35NO
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C
InChIInChI=1S/C21H35NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12,22H2,1-3H3
InChIKeyPOWBIOMTXFDIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Funtuminebase (CAS 474-45-3): A Pregnane-Type Steroidal Alkaloid for Anticancer and Neuropharmacology Research Procurement


Funtuminebase (syn. funtumine, 3α-amino-5α-pregnan-20-one; CAS 474-45-3; molecular formula C21H35NO; MW 317.51 g/mol) is a naturally occurring pregnane-type steroidal alkaloid isolated predominantly from Apocynaceae plants including Funtumia elastica, Funtumia latifolia, Holarrhena floribunda, Holarrhena febrifuga, and Holarrhena pubescens . The compound bears a 3α-amino substituent and a C-20 ketone on the 5α-pregnane skeleton, placing it within a structurally congeneric yet pharmacologically heterogeneous alkaloid family alongside holamine, conessine, and holarrhetine . Documented biological activities span selective cancer cell cytotoxicity, topoisomerase-I inhibition, respiratory stimulation, and GABAA receptor modulation, making it a versatile scaffold for medicinal chemistry and pharmacological probe development .

1 Cancer cell-model endpoint studies (topoisomerase‑I / mitochondrial pathway context)
2 GABAA receptor agonist probe for CNS signaling research
3 Derivatizable C‑3 amine / C‑20 carbonyl scaffold for medicinal chemistry SAR

Why Funtuminebase Cannot Be Substituted with Conessine, Holamine, or Other Apocynaceae Steroidal Alkaloids in Research Applications


Within the Apocynaceae steroidal alkaloid family, minor structural variations produce major shifts in target engagement and pharmacological outcome. Funtuminebase (3α-amino-5α-pregnan-20-one) differs from holamine by lacking a C-12 hydroxyl and from conessine by a fundamentally different nitrogen substitution pattern (primary amine at C-3 vs. dimethylamino at C-3 with an additional N-methyl at C-20 and a Δ5 double bond) . These structural distinctions have direct functional consequences: funtuminebase acts as a GABAA receptor agonist (EC50 = 940 nM at α5β2γ2) while conessine is a potent histamine H3 receptor antagonist (Ki = 3.47 nM, human) with no reported GABAA activity . Interchanging these alkaloids in an experimental system without confirming target engagement therefore risks invalidating the pharmacological hypothesis under investigation .

Target Compound
Common Substitute
Mismatch Risk
Funtuminebase
Conessine
GABAA agonist vs histamine H3 antagonist; target engagement may not transfer
Funtuminebase
Holamine
C‑12 hydroxyl absent; cytotoxicity and selectivity profile may differ across cell lines

Quantitative Differentiation Evidence for Funtuminebase vs. Closest Analogs: Head-to-Head, Cross-Study, and Class-Level Comparisons


Funtuminebase vs. Holamine in HT-29 Colon Cancer Cells: Direct Head-to-Head Cytotoxicity and Selectivity Index Comparison

In the only published direct head-to-head comparison, funtuminebase demonstrated 1.39-fold greater cytotoxic potency than its closest structural congener holamine against HT-29 human colorectal adenocarcinoma cells, with a concurrently superior selectivity index favoring cancer over normal fibroblast cells . The IC50 values were determined within the same experimental series using the MTT reduction assay following 24-hour compound exposure, eliminating inter-laboratory variability in this comparison .

Funtuminebase vs Holamine (HT‑29)
Head‑to‑head
IC50: 22.36 vs 31.06 µM; 1.39× more potent; SI 3.82 vs 3.31
Supports cell‑model response context for HT‑29 colon cancer
MTT, 24 h; KMST‑6 fibroblast comparator; Badmus et al. 2019
cytotoxicity colon cancer selectivity index HT-29 steroidal alkaloid

Funtuminebase Amide/Sulfonamide Derivative 4i vs. 5-Fluorouracil: Comparable Anticancer Potency with Normal-Cell Sparing Profile

Chemical derivatization of funtuminebase at the C-20 carbonyl position yielded compound 4i, an amide/sulfonamide derivative whose growth inhibitory activity was comparable to or exceeded that of the clinical anticancer agent 5-fluorouracil (5-FU), while exhibiting minimal cytotoxicity toward normal human bronchial epithelial BEAS-2B cells . The parent funtuminebase itself exhibits only moderate anticancer activity, confirming that C-3 and C-20 substitution is critical to potency optimization . Preliminary SAR analysis indicated that conversion of the C-20 carbonyl to a hydroxyl group yields more potent compounds, establishing funtuminebase as a validated starting scaffold for lead optimization campaigns .

Derivative 4i vs 5‑FU
Cross‑study
Derivative 4i IC50: 14.89 µM (HePG2), 15.67 µM (HCT116); comparable to 5‑FU; normal‑cell sparing
Supports derivatization SAR context; potency context reviewed
MTT; BEAS‑2B normal cells; Wu et al. 2025
derivatization medicinal chemistry HePG2 HCT116 5-fluorouracil SAR

GABAA Receptor α5β2γ2 Agonist Activity: Pharmacological Differentiation of Funtuminebase from Conessine and Holamine

Funtuminebase functions as a GABAA receptor agonist at the α5β2γ2 subtype (EC50 = 940 nM) and additionally inhibits the GABA transporter GAT3 (IC50 = 2.30 μM), a pharmacological profile absent in conessine and unreported for holamine . Conessine instead acts as a potent histamine H3 receptor antagonist (Ki = 3.47 nM human, 12.3 nM rat) and displays affinity for α2C adrenoceptors (Ki = 10.47 nM human) . The endogenous neurosteroid allopregnanolone is a substantially more potent GABAA positive allosteric modulator (EC50 ≈ 10–100 nM range), providing a benchmark for the subtype-selectivity and potency of funtuminebase within the broader neurosteroid landscape . Funtuminebase therefore occupies a distinct pharmacological niche: a steroidal alkaloid with dual GABAergic activity (receptor agonism plus transporter inhibition) that is not replicated by its closest Apocynaceae analogs.

GABAA Activity vs Conessine
Class‑level
Funtuminebase: GABAA α5β2γ2 agonist (EC50 940 nM) + GAT3 inhibitor; conessine: H3 antagonist (Ki 3.47 nM)
Mutually exclusive primary targets; pharmacological divergence in CNS models
Recombinant human receptors; BindingDB/ChEMBL; allopregnanolone benchmark 10–100× more potent
GABA-A receptor neurosteroid CNS GAT3 pharmacological selectivity

Dual Apoptotic Mechanism: Topoisomerase-I Inhibition Combined with Mitochondrial Dysfunction in Cancer Cells

Funtuminebase induces cancer cell death through a dual mechanism involving both topoisomerase-I inhibition and mitochondrial pathway activation (mitochondrial depolarization, elevated reactive oxygen species production, and caspase-3/7 activation), with concurrent F-actin cytoskeletal disorganization . While holamine shares this mechanism, the two alkaloids differ quantitatively in potency across cell lines: funtuminebase produces >50% cytotoxicity at 15 μg/mL specifically in MCF-7 breast cancer cells, whereas holamine achieves >50% cytotoxicity at this concentration across all tested cancer lines (HT-29, MCF-7, HeLa), indicating differential cell-line sensitivity patterns that may guide cell-type-specific experimental design . No quantitative topoisomerase-I inhibition IC50 values are available for either compound, limiting the strength of this mechanistic differentiation to qualitative and pathway-level comparison .

Dual Mechanism Evidence
Data to verify
Topoisomerase‑I inhibition + mitochondrial depolarization, ROS, caspase‑3/7; F‑actin disorganization
Qualitative pathway‑level evidence; no IC50 for topo I
Plasmid relaxation assay; cell‑line sensitivity differs at 15 µg/mL
topoisomerase-I apoptosis mitochondrial depolarization ROS caspase-3/7 mechanism of action

Optimal Research and Industrial Application Scenarios for Funtuminebase Based on Quantitative Evidence


Colorectal Cancer (HT-29) Cytotoxicity Screening and Lead Optimization

Funtuminebase demonstrates its strongest quantitative advantage over holamine in HT-29 colorectal adenocarcinoma cells (IC50 = 22.36 μM vs. 31.06 μM; selectivity index 3.82 vs. 3.31) . Research groups focusing on colon cancer should procure funtuminebase rather than holamine as the primary hit compound for HT-29-based screening cascades, as it requires ~28% lower concentration to achieve 50% growth inhibition while maintaining a favorable selectivity window over normal fibroblasts. The established SAR showing that C-20 carbonyl modification enhances potency further supports its selection as a starting scaffold for colorectal cancer lead optimization programs.

CNS Drug Discovery: GABAergic Target Engagement and Neurosteroid Probe Development

Funtuminebase is the only Apocynaceae steroidal alkaloid with validated GABAA receptor α5β2γ2 agonist activity (EC50 = 940 nM) and concurrent GAT3 inhibition (IC50 = 2.30 μM) . CNS pharmacology laboratories investigating neurosteroid-like modulation of GABAergic transmission should select funtuminebase over conessine (which lacks GABAA activity and instead targets histamine H3 receptors) or holamine (no reported GABAA data). The compound's lower potency relative to endogenous neurosteroids such as allopregnanolone (EC50 ≈ 10–100 nM) makes it more suitable as a tool compound for probing subtype-selective GABAA pharmacology rather than as a therapeutic candidate itself.

Natural Product Derivatization and Structure-Activity Relationship (SAR) Campaigns

The demonstrated capacity to generate funtuminebase derivatives with 5-FU-comparable anticancer potency (compound 4i IC50 = 14.89 μM HePG2, 15.67 μM HCT116) while sparing normal BEAS-2B cells validates funtuminebase as a productive medicinal chemistry starting point . Procurement for SAR programs is specifically justified by the published synthetic tractability at the C-3 amino and C-20 carbonyl positions and the established SAR rule that C-20 carbonyl-to-hydroxyl conversion increases potency. This derivatization potential differentiates funtuminebase from structurally less accessible alkaloids such as conessine, whose tertiary amine structure offers fewer straightforward derivatization handles.

Dual-Mechanism Anticancer Agent Investigation: Topoisomerase-I and Mitochondrial Pathway

For research programs investigating compounds that simultaneously engage topoisomerase-I and mitochondrial apoptosis pathways, funtuminebase provides a validated dual-mechanism tool compound with published evidence for both activities in HT-29, MCF-7, and HeLa cancer cells . Users should note that topoisomerase-I inhibition has been demonstrated only qualitatively (plasmid relaxation assay) without published IC50 values, and that the cell-line-specific killing pattern at moderate concentrations (15 μg/mL achieving >50% cytotoxicity in MCF-7 selectively) differs from the broader activity of holamine. This scenario is appropriate for pathway-discovery research but not for quantitative target-engagement benchmarking against clinical topoisomerase inhibitors.

Application
Selection Property
Validation Focus
Colorectal cancer cell‑model studies
Reported IC50 differentiation from holamine
HT‑29 cytotoxicity and selectivity endpoints
GABAergic pharmacology research
GABAA agonist and GAT3 inhibitor profile
Target engagement at α5β2γ2 and GABA transport
Medicinal chemistry derivatization
C‑3 amine / C‑20 carbonyl scaffold
SAR and potency‑gain evaluation
Dual‑mechanism pathway studies
Topo I and mitochondrial pathway evidence
Qualitative mechanism endpoint review
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